molecular formula C11H20O2 B13040658 Methyl 4-propylcyclohexane-1-carboxylate CAS No. 101691-32-1

Methyl 4-propylcyclohexane-1-carboxylate

Katalognummer: B13040658
CAS-Nummer: 101691-32-1
Molekulargewicht: 184.27 g/mol
InChI-Schlüssel: HKSRVMZNIUYTFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-propylcyclohexane-1-carboxylate: is an organic compound with the molecular formula C11H20O2. It is a derivative of cyclohexane, featuring a methyl ester functional group at the first carbon and a propyl group at the fourth carbon of the cyclohexane ring. This compound is typically a liquid at room temperature and is used in various chemical applications due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 4-propylcyclohexane-1-carboxylate can be synthesized through the esterification of 4-propylcyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-propylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ester can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The propyl group can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl 4-propylcyclohexane-1-carboxylate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may serve as a model compound in studies of ester hydrolysis and other biochemical reactions.

Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing .

Wirkmechanismus

The mechanism of action of methyl 4-propylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which may then participate in further biochemical reactions. The propyl group may influence the compound’s hydrophobic interactions and binding affinity to target molecules .

Vergleich Mit ähnlichen Verbindungen

    Methyl cyclohexane-1-carboxylate: Lacks the propyl group, resulting in different chemical properties and reactivity.

    Ethyl 4-propylcyclohexane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, leading to variations in physical and chemical properties.

    4-propylcyclohexane-1-carboxylic acid: The carboxylic acid form of the compound, which has different reactivity and applications.

Uniqueness: Methyl 4-propylcyclohexane-1-carboxylate is unique due to the presence of both a propyl group and a methyl ester group on the cyclohexane ring. This combination of functional groups imparts specific chemical properties, such as increased hydrophobicity and reactivity, making it valuable in various chemical and industrial applications .

Eigenschaften

CAS-Nummer

101691-32-1

Molekularformel

C11H20O2

Molekulargewicht

184.27 g/mol

IUPAC-Name

methyl 4-propylcyclohexane-1-carboxylate

InChI

InChI=1S/C11H20O2/c1-3-4-9-5-7-10(8-6-9)11(12)13-2/h9-10H,3-8H2,1-2H3

InChI-Schlüssel

HKSRVMZNIUYTFW-UHFFFAOYSA-N

Kanonische SMILES

CCCC1CCC(CC1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.